4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Overview
Description
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol. This compound is used in various scientific experiments and industries due to its unique chemical structure and potential biological activity.
Mechanism of Action
Target of Action
The compound 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride, also known as Benzenesulfonyl chloride, 4-(1-methyl-1H-imidazol-2-yl)-, is a chemical compound used in various scientific experiments and industries
Mode of Action
They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include bases and nucleophiles, which facilitate the substitution of the sulfonyl chloride group . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is used in chemistry for the synthesis of other compounds, in biology for studying enzyme inhibition, and in medicine for developing potential therapeutic agents.
Comparison with Similar Compounds
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride can be compared with other similar compounds, such as benzenesulfonamide derivatives. These compounds share similar chemical structures but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the potential biological activities it exhibits.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSJIGVCSPHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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